molecular formula C5H11ClFNO B592369 (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1630906-66-9

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B592369
M. Wt: 155.597
InChI Key: JYZWPWDEIMDHFF-FHAQVOQBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a practical and facile synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-Hyps), starting from readily available 4-oxo-L-proline derivatives, has been reported . The synthesis involves the use of proline hydroxylases, which serve as powerful tools for selective L-proline hydroxylation .


Molecular Structure Analysis

The molecular structure of “(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” can be analyzed based on its IUPAC name. The (3R,4S) notation indicates the configuration of the chiral centers in the molecule . The number refers to the carbon position in the molecule, and R and S indicate the orientation around the chiral atom .


Physical And Chemical Properties Analysis

“(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” is a solid compound . It has a molecular weight of 159.6 g/mol.

Future Directions

The future directions for “(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride” could involve further exploration of its potential applications in various fields. Given the interest in similar compounds in pharmaceutical and biological chemistry , this compound may also hold promise in these areas.

properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

CAS RN

1630815-55-2
Record name 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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